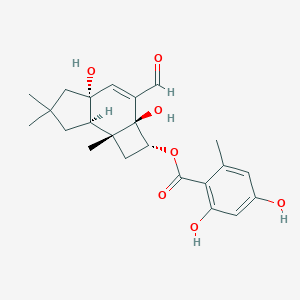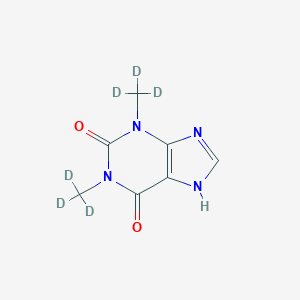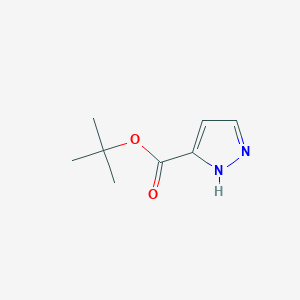
1-(2-Aminoethyl)piperidin-4-ol
Vue d'ensemble
Description
1-(2-Aminoethyl)piperidin-4-ol is a compound that falls within the category of piperidine alkaloids, which are known for their presence in natural products and potential pharmacological activities. The compound features an aminoethyl group attached to the piperidine ring, which is a common structural motif in many biologically active molecules.
Synthesis Analysis
The synthesis of piperidine alkaloids, including those with amino alcohol units, has been efficiently developed from l-pipecolinic acid. A key step in this synthesis involves a regio- and stereoselective oxymercuration–demercuration reaction, which is directed by protecting groups on 2-alkenyl piperidines . Additionally, asymmetric synthesis methods have been described for the production of 2-(1-aminoalkyl) piperidines, utilizing intermediates like (-)-2-cyano-6-phenyloxazolopiperidine and subsequent reduction and hydrogenolysis steps .
Molecular Structure Analysis
The molecular structure of 1-(2-Aminoethyl)piperidin-4-ol is characterized by the presence of an ethylene spacer and amine functionality. When reacted with tetracyanoquinodimethane (TCNQ), it forms disubstituted compounds that exhibit interesting crystal structures, which are stabilized by inter- and intramolecular hydrogen bonds .
Chemical Reactions Analysis
1-(2-Aminoethyl)piperidin-4-ol can participate in various chemical reactions due to its amine functionality. For instance, it has been used to create disubstituted dicyanoquinodimethanes, which show strong fluorescence and, in some cases, second harmonic generation (SHG) activity . Moreover, piperidine derivatives have been involved in three-component condensation reactions to synthesize novel compounds like 6-amino-spiro-4-(piperidine-4')-2H,4H-pyrano[2,3-c]pyrazoles and 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Aminoethyl)piperidin-4-ol derivatives are influenced by their molecular structure. The presence of the aminoethyl group contributes to the basicity of the molecule, which is an important factor in its biological activity as seen in the development of dipeptidyl peptidase II (DPP II) inhibitors . The flexibility of the ethylene spacer and the heterocyclic moieties play a role in the formation of supramolecular structures and thermal stability of the compounds . The NMR spectral data of related piperidine isomers provide insights into their three-dimensional structures, which can affect their chemical reactivity and interaction with biological targets .
Applications De Recherche Scientifique
-
Pharmaceuticals
- Application : Piperidines, including 1-(2-Aminoethyl)piperidin-4-ol, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . One-pot sequential Suzuki–Miyaura coupling and hydrogenation were carried out under mild conditions .
- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
-
HIV Treatment
- Application : A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .
- Methods of Application : The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .
- Results : The CCR5 antagonistic activities of the compounds have also been evaluated .
-
Chemical Synthesis
- Application : “1-(2-Aminoethyl)piperidin-4-ol” is used as a building block in chemical synthesis . It’s a heterocyclic compound that can be used to construct more complex molecules .
- Methods of Application : The compound can be purchased from chemical suppliers and used directly in reactions . The specific procedures would depend on the reaction being performed .
- Results : The outcomes would vary depending on the specific reaction .
-
Cancer Research
- Application : A series of 2-amino-4-(1-piperidine) pyridine derivatives, which could potentially include “1-(2-Aminoethyl)piperidin-4-ol”, were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are implicated in certain types of cancer .
- Methods of Application : The compounds were synthesized and their inhibitory activity was evaluated .
- Results : The results of these evaluations were not specified in the source .
-
Heterocyclic Building Blocks
- Application : “1-(2-Aminoethyl)piperidin-4-ol” is used as a heterocyclic building block . It’s a heterocyclic compound that can be used to construct more complex molecules .
- Methods of Application : The compound can be purchased from chemical suppliers and used directly in reactions . The specific procedures would depend on the reaction being performed .
- Results : The outcomes would vary depending on the specific reaction .
-
Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 kinase (ROS1) Inhibitors
- Application : A series of 2-amino-4-(1-piperidine) pyridine derivatives, which could potentially include “1-(2-Aminoethyl)piperidin-4-ol”, were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are implicated in certain types of cancer .
- Methods of Application : The compounds were synthesized and their inhibitory activity was evaluated .
- Results : The results of these evaluations were not specified in the source .
Safety And Hazards
Orientations Futures
Piperidines, including “1-(2-Aminoethyl)piperidin-4-ol”, continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines are also being explored, along with the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Propriétés
IUPAC Name |
1-(2-aminoethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-3-6-9-4-1-7(10)2-5-9/h7,10H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPOQFOCXVSORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373361 | |
| Record name | 1-(2-aminoethyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)piperidin-4-ol | |
CAS RN |
129999-60-6 | |
| Record name | 1-(2-aminoethyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-aminoethyl)piperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-](/img/structure/B138611.png)






